Minaprine
Overview
Description
Minaprine is a psychotropic drug that has been used in the treatment of various depressive states. It is known for its antidepressant properties and has been reported to be relatively free of cardiotoxicity, drowsiness, and weight gain . This compound acts as a reversible inhibitor of monoamine oxidase A and has shown significant antibiotic activity against certain antibiotic-resistant bacteria .
Mechanism of Action
Target of Action
Minaprine primarily targets serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and cognition. This compound also binds to the serotonin reuptake pump , which is responsible for the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
This compound interacts with its targets by binding to them, thereby blocking the reuptake of both dopamine and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and cognition . This compound is also slightly cholinomimetic, meaning it can mimic the action of acetylcholine, a neurotransmitter involved in learning and memory .
Biochemical Pathways
This compound affects the serotonergic and dopaminergic pathways, which are involved in mood regulation and reward-driven behavior respectively . By blocking the reuptake of serotonin and dopamine, this compound increases the activity of these pathways, potentially leading to improved mood and cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action include increased concentrations of serotonin and dopamine in the synaptic cleft and enhanced signaling of these neurotransmitters . This can lead to improved mood and cognition. Additionally, this compound has been reported to be relatively free of cardiotoxicity, drowsiness, and weight gain .
Biochemical Analysis
Biochemical Properties
Minaprine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors . Additionally, this compound binds to the serotonin reuptake pump, blocking the reuptake of both dopamine and serotonin . This interaction enhances the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. This compound also exhibits cholinomimetic properties to a slight degree, which may contribute to its mood-brightening and nootropic properties .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve memory consolidation, with repeated drug administration leading to potentiation of this effect . The effects of this compound on memory consolidation are related to its dopaminergic action . Additionally, this compound attenuates beta-adrenergic receptor function, similar to other antidepressant treatments . This modulation of receptor function can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, blocking the reuptake of both dopamine and serotonin . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. This compound also acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which further contributes to its antidepressant effects . Additionally, this compound weakly inhibits acetylcholinesterase in rat brain homogenates, which may enhance cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that repeated administration of this compound leads to potentiation of its effects on memory consolidation . This suggests that the drug’s efficacy may increase with continued use. Additionally, this compound has been reported to be relatively stable, with an elimination half-life of 2-2.5 hours . Long-term effects on cellular function have been observed, with this compound improving memory consolidation and attenuating beta-adrenergic receptor function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Post-training administration of this compound at doses of 2.5, 5, and 10 mg/kg dose-dependently improved retention of an inhibitory avoidance response in mice . Animals receiving nine daily injections of 5 mg/kg and administered a challenge dose post-training showed an improvement in memory consolidation similar to that produced by acute injection of 10 mg/kg . These effects on retention performance are related to this compound’s dopaminergic action and are observed when the drug is given at short periods after training .
Metabolic Pathways
This compound is involved in several metabolic pathways, including serotonergic and dopaminergic synapses . It acts as a reversible inhibitor of monoamine oxidase A (MAO-A) in rats, which plays a role in the metabolism of neurotransmitters . This compound’s interaction with the serotonin reuptake pump and dopamine receptors also influences metabolic flux and metabolite levels in the brain .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, facilitating its transport across cell membranes . This compound’s interaction with the serotonin reuptake pump also plays a role in its distribution within the brain . Additionally, this compound’s cholinomimetic properties may influence its localization and accumulation in cholinergic neurons .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with various receptors and transporters. It binds to serotonin type 2 receptors and dopamine D1 and D2 type receptors, which are primarily located in the synaptic cleft . This compound’s interaction with the serotonin reuptake pump also affects its localization within serotonergic neurons . Additionally, this compound’s weak inhibition of acetylcholinesterase may influence its activity in cholinergic synapses .
Preparation Methods
The synthesis of minaprine involves several steps. The final step is the reaction between a chloro-substituted pyridazine and the primary amine group of a morpholine derivative . The required pyridazine can be made by the reaction of acetophenone and pyruvic acid, followed by ring formation using hydrazine, giving a pyrazidinone. Treatment of this with phosphoryl chloride converts it to the required chloro derivative .
Chemical Reactions Analysis
Minaprine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed on this compound to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the chloro-substituted pyridazine ring.
Common reagents used in these reactions include hydrazine, phosphoryl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Minaprine has been extensively studied for its applications in various fields:
Chemistry: this compound’s unique chemical structure makes it a subject of interest in synthetic chemistry and drug design.
Biology: It has been used in studies involving neurotransmitter systems, particularly serotonin and dopamine.
Comparison with Similar Compounds
Minaprine is unique compared to other antidepressants due to its dual action on both serotonin and dopamine systems. Similar compounds include:
Amitriptyline: Another antidepressant, but with different side effect profiles.
Fluoxetine: A selective serotonin reuptake inhibitor with a different mechanism of action.
Sertraline: Another selective serotonin reuptake inhibitor with distinct pharmacological properties.
This compound’s lack of cardiotoxicity and weight gain side effects make it a unique option among antidepressants .
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-13-16(15-5-3-2-4-6-15)19-20-17(14)18-7-8-21-9-11-22-12-10-21/h2-6,13H,7-12H2,1H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWSLGGVTVJPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25953-17-7 (di-hydrochloride) | |
Record name | Minaprine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048477 | |
Record name | Minaprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Minaprine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.01e-02 g/L | |
Record name | Minaprine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Minaprine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Minaprine binds to serotonin type 2 receptors and to dopamine D1 and D2 type receptors. It also binds to the serotonin reuptake pump. Therefore, minaprine blocks the reuptake of both dopamine and serotonin. It is also, to a slight degree, cholinomimetic. Thus it may exhibit both mood-brightening and nootropic properties. It also acts as a reversible inhibitor of MAO-A (RIMA).It has also been found to inhibit acetylcholinesterase. | |
Record name | Minaprine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25905-77-5 | |
Record name | Minaprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25905-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Minaprine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Minaprine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Minaprine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Minaprine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINAPRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00U7GX0NLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Minaprine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122 °C | |
Record name | Minaprine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00805 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Minaprine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014943 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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